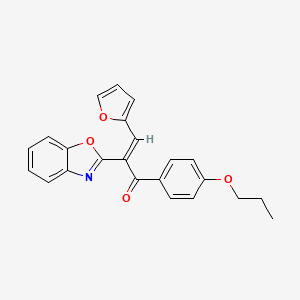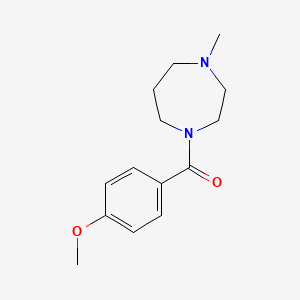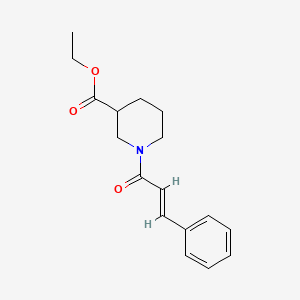
2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-(4-propoxyphenyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-(4-propoxyphenyl)-2-propen-1-one, also known as PDP, is a synthetic compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects and has been researched for its mechanism of action.
作用機序
The mechanism of action of 2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-(4-propoxyphenyl)-2-propen-1-one is not fully understood, but it is believed to act as a modulator of the serotonergic and dopaminergic systems in the brain. It has been found to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-(4-propoxyphenyl)-2-propen-1-one has been found to have various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons. 2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-(4-propoxyphenyl)-2-propen-1-one has also been found to have antioxidant properties, which may contribute to its potential use in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-(4-propoxyphenyl)-2-propen-1-one in lab experiments is its ability to cross the blood-brain barrier, which allows it to act directly on the brain. However, one limitation is that it has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
将来の方向性
There are several future directions for research on 2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-(4-propoxyphenyl)-2-propen-1-one. One area of research is to further investigate its mechanism of action and its effects on the serotonergic and dopaminergic systems in the brain. Another area of research is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, more studies are needed to determine the safety and efficacy of 2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-(4-propoxyphenyl)-2-propen-1-one in humans.
合成法
The synthesis method for 2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-(4-propoxyphenyl)-2-propen-1-one involves the condensation of 2-amino-3-furyl ketone, 4-propoxybenzaldehyde, and salicylaldehyde in the presence of acetic acid. This reaction produces 2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-(4-propoxyphenyl)-2-propen-1-one as a yellow crystalline solid. The purity of the compound can be determined using techniques such as thin-layer chromatography and high-performance liquid chromatography.
科学的研究の応用
2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-(4-propoxyphenyl)-2-propen-1-one has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have anxiolytic and antidepressant effects in animal models, suggesting that it may be useful in the treatment of anxiety and depression in humans. 2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-(4-propoxyphenyl)-2-propen-1-one has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-(furan-2-yl)-1-(4-propoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c1-2-13-26-17-11-9-16(10-12-17)22(25)19(15-18-6-5-14-27-18)23-24-20-7-3-4-8-21(20)28-23/h3-12,14-15H,2,13H2,1H3/b19-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFIVSSXNSXGOL-CYVLTUHYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC=CO2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)/C(=C/C2=CC=CO2)/C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(1,3-benzoxazol-2-yl)-3-(furan-2-yl)-1-(4-propoxyphenyl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide](/img/structure/B5494857.png)
![4-(2,5-difluorophenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5494863.png)
![4-(4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5494865.png)
![N-{3-[(4-bromobenzoyl)amino]propyl}nicotinamide](/img/structure/B5494872.png)


![4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5494886.png)

![3-{2-[5-(4-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile](/img/structure/B5494898.png)
![4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine](/img/structure/B5494917.png)
![N-allyl-1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5494921.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(3-methyl-1H-indol-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5494922.png)

![N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5494926.png)